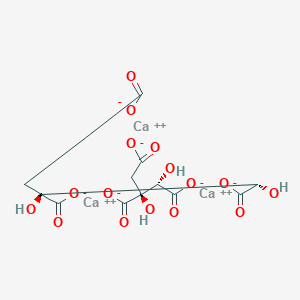
3-C-carboxilato-2-desoxi-D-eritro-pentarato de calcio (3/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is a fascinating chemical compound with diverse applications in scientific research. Its intricate structure and unique properties make it an ideal candidate for investigating biological processes and designing innovative materials.
Aplicaciones Científicas De Investigación
Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed to investigate cellular processes and enzyme activities. In medicine, it is explored for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the development of new materials and as a catalyst in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) typically involves the reaction of calcium salts with 3-C-carboxylato-2-deoxy-D-erythro-pentarate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Mecanismo De Acción
The mechanism of action of Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) can be compared with other similar compounds, such as calcium gluconate and calcium lactate. While these compounds share some similarities in their chemical structure and properties, Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) is unique in its specific functional groups and reactivity. This uniqueness makes it particularly valuable for certain applications in scientific research.
List of Similar Compounds:- Calcium gluconate
- Calcium lactate
- Calcium ascorbate
- Calcium citrate
Propiedades
IUPAC Name |
tricalcium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6/t2*3-,6+;;;/m11.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEPHTVUPANNSH-IFDHGPESSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ca3O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746872 |
Source


|
| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921226-01-9 |
Source


|
| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)







